[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a benzodioxole, a cyclopropyl group, a methoxyphenyl group, an imine, and a difluorobenzoate . Benzodioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The cyclopropyl group is a three-membered ring which is known for its strain and reactivity. The methoxyphenyl group is a phenyl ring with a methoxy substituent, and the imine group features a carbon-nitrogen double bond. The difluorobenzoate is a benzoate ester with two fluorine atoms attached to the benzene ring.
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would depend on the specific synthetic route used and the reaction conditions .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of these functional groups. For example, the benzodioxole could undergo electrophilic aromatic substitution, the cyclopropyl group could participate in ring-opening reactions, and the imine could be hydrolyzed to give a carbonyl and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents, and the aromatic rings could contribute to its UV/Vis absorption spectrum .科学的研究の応用
Photodynamic Therapy for Cancer
- Photosensitizer in Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of a zinc phthalocyanine derivative, which shares structural similarities with the compound , as a photosensitizer in photodynamic therapy for cancer treatment. This compound exhibited good fluorescence properties and high singlet oxygen quantum yield, making it potentially useful for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Cystic Fibrosis Treatment
- Cystic Fibrosis Drug Potentiators : Phuan et al. (2015) researched combination drug therapies for cystic fibrosis, focusing on molecules that improve cellular processing and chloride channel function. They identified classes of potentiators, including compounds with structural elements akin to the compound of interest, which do not impair corrector action, thus potentially improving the efficacy of combination therapy in cystic fibrosis (Phuan et al., 2015).
Antimicrobial Research
- Antimicrobial Activities : Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including compounds structurally similar to the queried compound, and evaluated their antimicrobial activities. Some of these derivatives exhibited good or moderate activities against various microorganisms, demonstrating potential in antimicrobial research (Bektaş et al., 2007).
Alzheimer's Disease Imaging
- Alzheimer's Disease Imaging : Gao, Wang, and Zheng (2018) worked on synthesizing carbon-11-labeled CK1 inhibitors, where the structure of some inhibitors bears resemblance to the compound . These inhibitors were intended as potential PET radiotracers for imaging in Alzheimer's disease (Gao, Wang, & Zheng, 2018).
Endothelin Receptor Antagonism
- Endothelin Receptor Antagonism : Tasker et al. (1997) developed compounds, including those structurally similar to the queried compound, as endothelin-A receptor antagonists. These compounds exhibited potent antagonistic properties, suggesting their potential use in cardiovascular and renal diseases (Tasker et al., 1997).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO5/c1-30-17-6-2-14(3-7-17)24(28-33-25(29)18-8-5-16(26)11-21(18)27)20-12-19(20)15-4-9-22-23(10-15)32-13-31-22/h2-11,19-20H,12-13H2,1H3/b28-24+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAIYWAASHHJD-ZZIIXHQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=C(C=C2)F)F)C3CC3C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OC(=O)C2=C(C=C(C=C2)F)F)/C3CC3C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。